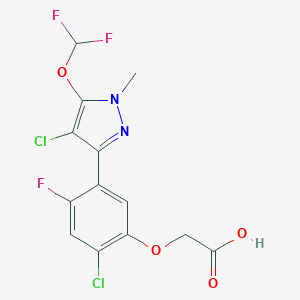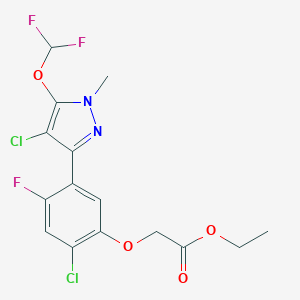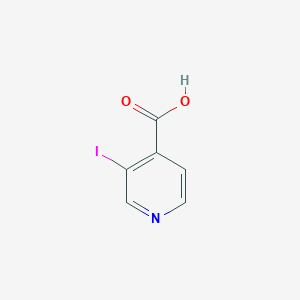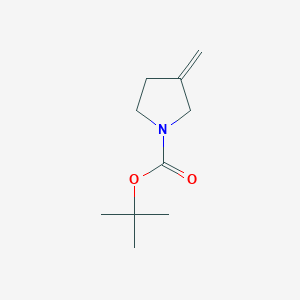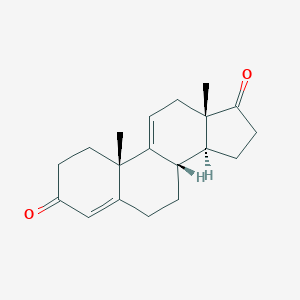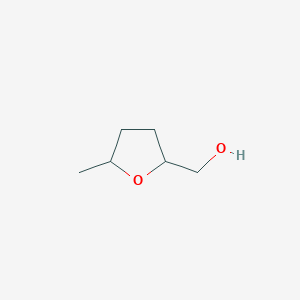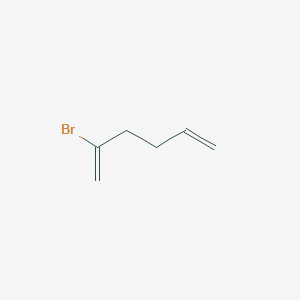
2-Bromohexa-1,5-diene
Übersicht
Beschreibung
2-Bromohexa-1,5-diene is a chemical compound with the molecular formula C6H9Br . It has an average mass of 161.040 Da and a monoisotopic mass of 159.988754 Da .
Synthesis Analysis
The synthesis of 2-Bromohexa-1,5-diene can involve sigmatropic rearrangements, which are pericyclic reactions that provide rearranged products . These rearrangements include hydride shifts and Cope, Claisen, and Wittig rearrangements . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes .Molecular Structure Analysis
The molecular structure of 2-Bromohexa-1,5-diene consists of six carbon atoms and one bromine atom . The double bonds may be separated by one or more sp3-hybridized carbon atoms .Chemical Reactions Analysis
2-Bromohexa-1,5-diene can undergo sigmatropic rearrangements, which are intramolecular reactions involving the migration of a sigma bond across a pi system . Examples include hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Wissenschaftliche Forschungsanwendungen
Synthesis of Iron Complexes : 2-Bromohexa-1,5-diene is utilized in the synthesis of complexes with iron. An example is the synthesis of (- 2, 3 -CH2=CHCHCHCHCH3 3 )(-RS)Fe2(CO)5 (Seyferth, Anderson, Villafañe, & Davis, 1992).
Synthesis of Dienes and Related Compounds : It is useful in the synthesis of 1,4-, 1,5-, and 1,6-dienes, contributing to the development of various related compounds (Sumino & Ryu, 2022).
Diels-Alder Reaction Intermediates : 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, a derivative, is a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels-Alder reactions (Dalkılıç et al., 2009).
Improved Synthesis of Diene Products : The improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol increases the yield of the diene product without using toxic thallium salts (Clarke, Rolla, Cridland, & Gill, 2007).
Synthesis of Functionalized Polyenic Compounds : 5-Bromopentadienal, a related compound, serves as a precursor for synthesizing functionalized polyenic compounds, like diene diols (Soullez, Plé, Duhamel, & Duhamel, 1995).
Synthesis of Tetramethylcyclopentadiene Systems : It reacts with potassium tert-butoxide to give 1,2,3,4-tetramethylfulvene and various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Diels-Alder Cycloadditions : 3,5-dibromo-2-pyrone, another derivative, is an ambident diene capable of generating various bicycloadducts in higher chemical yields and endo/exo ratios (Cho et al., 2002).
Gold-Catalyzed Synthesis : The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is highly diastereoselective and can participate in Diels-Alder and cross-coupling reactions (Wang, Lu, & Zhang, 2010).
Palladium-Catalyzed Bicyclization : Palladium-catalyzed cyclization of 2-bromo-1,6-diene leads to bicyclic vinylcyclopropane derivatives, such as 1,3-diene, 1,4-diene, and triene (Steinig & de Meijere, 1999).
Tetrabutylphosphonium Bromide Catalysis : Tetrabutylphosphonium bromide catalyzes the dehydration of diols to conjugated dienes, allowing for the selective formation of conjugated dienes with high yields (Stalpaert, Cirujano, & Vos, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLQPOCFMHFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromohexa-1,5-diene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



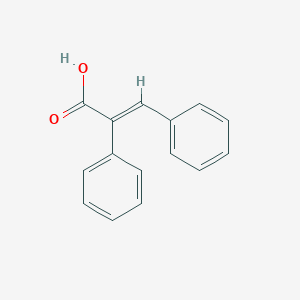
![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)
![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
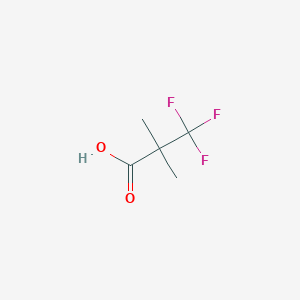
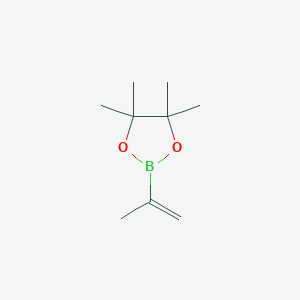
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
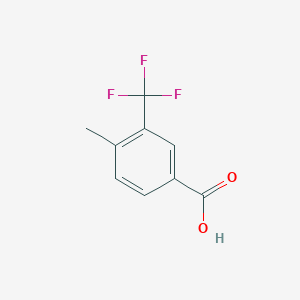
![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)
